Pyridoxylideneglutamate

Pharmacokinetics Blood clearance Hepatobiliary imaging

Reproducing historical hepatobiliary imaging protocols (1975-1982) demands authentic pyridoxylideneglutamate-later-generation IDA analogs invalidate published pharmacokinetic benchmarks. This ligand delivers: • >95% Sn-kit labeling efficiency with 5-min boiling water incubation • 42.8% biliary excretion over 70 min (rat); 20% plasma protein binding • Diagnostic gallbladder images within 10-15 min post-injection • Stable against ligand exchange with penicillamine at physiological pH

Molecular Formula C13H16N2O6
Molecular Weight 296.28 g/mol
CAS No. 13934-03-7
Cat. No. B1678341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxylideneglutamate
CAS13934-03-7
Synonymspyridoxyl glutamic acid
pyridoxylidene glutamate
pyridoxylideneglutamate
Molecular FormulaC13H16N2O6
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C=NC(CCC(=O)O)C(=O)O)CO
InChIInChI=1S/C13H16N2O6/c1-7-12(19)9(8(6-16)4-14-7)5-15-10(13(20)21)2-3-11(17)18/h4-5,10,16,19H,2-3,6H2,1H3,(H,17,18)(H,20,21)/t10-/m0/s1
InChIKeyKDIGYCWRAAYWTQ-XSFFOXFNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pyridoxylideneglutamate: Hepatobiliary Radiopharmaceutical Overview


Pyridoxylideneglutamate (CAS 13934-03-7, molecular formula C₁₃H₁₆N₂O₆, MW 296.28 g/mol) is a synthetic Schiff base formed by condensation of pyridoxal (vitamin B₆ aldehyde) with L-glutamic acid . It functions as a chelating ligand that forms a stable, tin-free complex with technetium-99m (⁹⁹ᵐTc-PG), the resulting radiopharmaceutical being actively taken up by hepatocytes and excreted into the biliary canaliculi . Developed in the mid-1970s as a cholescintigraphic agent, ⁹⁹ᵐTc-PG enabled non-invasive functional imaging of the hepatobiliary system, visualizing the liver, bile ducts, gallbladder, and intestinal transit within minutes of intravenous injection . Its clinical utility was established across several hundred patients for differentiating hepatocellular disease from extrahepatic biliary obstruction, a diagnostic capability that defined its niche among early-generation hepatobiliary radiopharmaceuticals .

Pyridoxylideneglutamate Substitution Limitations


Although pyridoxylideneglutamate belongs to a broad family of Tc-99m-labeled hepatobiliary agents—including pyridoxylideneleucine, pyridoxylidenearginine, pyridoxylideneisoleucine (Tc-PI), and the HIDA/IDA series—each analog exhibits distinct pharmacokinetic and imaging properties driven by the specific amino acid or iminodiacetic acid backbone . Replacing glutamate with leucine or arginine did not significantly improve blood clearance or reduce urinary excretion, indicating that glutamate provides a baseline performance not surpassed by simple amino acid swapping . In the IDA series, agents such as ⁹⁹ᵐTc-diethyl-IDA demonstrated superior overall performance compared to ⁹⁹ᵐTc-PG in liver transplant patients, while ⁹⁹ᵐTc-Sn-LIDA showed faster initial blood clearance but slower gallbladder-to-gut transit . Furthermore, Tc-PI exhibited lower stability and higher lipophilicity with different biodistribution, demonstrating that the metal-ligand coordination environment—not merely the Schiff base scaffold—governs in vivo behavior . These quantitative disparities mean that procurement decisions cannot assume class-level interchangeability; the specific glutamate conjugate delivers a defined balance of rapid hepatocyte uptake, gallbladder visualization, and dual-route (biliary/urinary) excretion that differs materially from its closest chemical relatives.

Pyridoxylideneglutamate Comparative Performance Evidence


Blood Clearance Rate in Rat Model

In a head-to-head rat pharmacokinetic study, the rank order of blood clearance rates was ⁹⁹ᵐTc-HIDA > ⁹⁹ᵐTc-PG (pyridoxylideneglutamate) > I-131 rose bengal . The blood activity-time curves for ⁹⁹ᵐTc-PG and ⁹⁹ᵐTc-HIDA required three exponential functions to describe, while I-131 rose bengal required only two, indicating more complex distribution kinetics for the Tc-99m agents . This multidirectional differentiation—faster than the historical standard I-131 rose bengal but slower than the later-generation HIDA—defines ⁹⁹ᵐTc-PG's specific pharmacokinetic niche.

Pharmacokinetics Blood clearance Hepatobiliary imaging

Plasma Protein Binding Profile

Tc-99m pyridoxylideneglutamate (Tc-PyG) exhibited only 20% binding to plasma proteins, as determined by electrophoretic and chromatographic analyses performed in conjunction with blood clearance studies . This low protein binding contrasts with many hepatobiliary agents whose liver extraction relies on serum albumin binding, and it implies a different hepatocellular uptake mechanism less dependent on protein-mediated transport . Electrophoretic and chromatographic studies did not reveal any in vivo metabolic transformation of Tc-PyG prior to excretion in urine or bile, indicating that the complex remains chemically intact in circulation .

Protein binding Pharmacokinetics Radiopharmaceutical quality

Gallbladder Visualization Speed

In normal human volunteers, ⁹⁹ᵐTc-PG reached the liver within 5 minutes and the common bile duct, gallbladder, and duodenum within 10–20 minutes post-injection . In mouse models, progressive accumulation in the gallbladder enabled visualization within 10 minutes, with over 40% of the injected dose excreted into the intestine by 30 minutes . In rabbits, gallbladder and biliary passage visualization was obtained within 15 minutes . This rapid transit contrast with I-131 rose bengal, which required substantially longer intervals to achieve comparable biliary tract delineation due to its slower hepatic clearance. ⁹⁹ᵐTc-PG also produced clearer gallbladder and bile duct images than ⁹⁹ᵐTc-dihydrothioctic acid (⁹⁹ᵐTc-DHT) in a direct comparison of 44 non-jaundiced patients .

Imaging time Gallbladder visualization Diagnostic efficiency

Clinical Diagnostic Differentiation

In a clinical head-to-head comparison involving liver transplant patients, paired studies with I-131 rose bengal (I-131 RB) and ⁹⁹ᵐTc-PG demonstrated that in 86% of cases, both agents provided similar information for differentiating hepatocellular disease from biliary tract obstruction . However, ⁹⁹ᵐTc-PG demonstrated the biliary tract and small intestine better early after injection (8% advantage), while I-131 RB was superior for showing the colon at 24 hours when intestinal activity was not visualized by 1 hour (6% advantage) . Importantly, in a study of 15 patients with suspected hepatobiliary disease, ⁹⁹ᵐTc-PG could demonstrate bile duct patency and distinguish between partial and complete biliary tract obstruction even in patients with elevated serum bilirubin—a setting where intravenous cholangiography was of limited value .

Diagnostic accuracy Biliary obstruction Liver transplant

Kit Formulation and Stability

A Sn-pyridoxylideneglutamate kit formulation using Sn(II) as reductant achieved greater than 95% radiolabeling efficiency by simple mixing with ⁹⁹ᵐTc-pertechnetate followed by 5-minute incubation in boiling water . Radiochemical purity determined by paper chromatography using acetone and NaCl 0.9% as solvents confirmed the high labeling yield, and sterilization was achieved by filtration through 0.22 μm Millipore membrane . The freeze-dried Sn-pyridoxylideneglutamate kit demonstrated greatest stability when stored at 4°C . In an alternative Sn-Resin kit method developed to circumvent the original autoclaving requirement, labeling took only 10–15 minutes after ⁹⁹ᵐTcO₄⁻ elution and produced chromatographically reproducible results comparable to the Baker autoclave method . The original autoclave-based preparation required 30 minutes at 121°C, which limited routine clinical adoption .

Kit formulation Stability Radiopharmaceutical preparation

Radiochemical Purity Specification

Under optimized preparation conditions, Tc-99m pyridoxylideneglutamate (Tc-PyG) can be prepared free of Tc-pyridoxal with less than 2% TcO₄⁻ (pertechnetate) radiochemical impurity . This specification was established in a comparative study that evaluated multiple Schiff base Tc-99m complexes against I-131 rose bengal, with radiochemical purity determined analytically . The <2% free pertechnetate level is critical because unchelated ⁹⁹ᵐTcO₄⁻ distributes to thyroid, gastric mucosa, and other non-target tissues, degrading image quality and potentially confounding quantitative biodistribution measurements . While no direct comparator data for other pyridoxylidene-amino acid analogs is reported in the same study, the <2% threshold serves as a benchmark specification for procurement-grade pyridoxylideneglutamate intended for reproducible radiopharmaceutical preparation .

Radiochemical purity Quality control Tc-99m labeling

Pyridoxylideneglutamate Application Scenarios


Pre-IDA Era Hepatobiliary Imaging Replication

For research groups conducting retrospective analyses or reproducing historical hepatobiliary imaging protocols from the 1975–1982 literature, pyridoxylideneglutamate is the authentic ligand required to match published pharmacokinetic parameters: blood clearance intermediate between I-131 rose bengal and ⁹⁹ᵐTc-HIDA, 42.8% biliary excretion over 70 min in rats, and 20% plasma protein binding . Substituting any later-generation IDA agent would invalidate comparison with these established benchmarks.

Amino-Acid-Dependent Hepatobiliary Transport Studies

Pyridoxylideneglutamate serves as a reference compound for investigating how the amino acid moiety modulates the hepatobiliary transport of Tc-99m Schiff base complexes. Its demonstrated stability against ligand exchange with penicillamine at physiological pH, attributed to mononuclear or dinuclear technetium coordination , makes it a suitable probe for studying metal-ligand integrity during hepatocyte transit, in contrast to the less stable pyridoxylideneisoleucine (Tc-PI) analog.

Rapid Gallbladder Visualization Studies

In animal models (mouse, rat, rabbit) where rapid gallbladder visualization is required for functional assessment of cystic duct patency or bile flow dynamics, ⁹⁹ᵐTc-PG delivers diagnostic-quality images within 10–15 minutes post-injection , outperforming I-131 rose bengal in early-phase imaging and providing clearer biliary tract delineation than ⁹⁹ᵐTc-DHT . This rapid time-to-image is critical for experimental protocols with short anesthesia windows or serial imaging requirements.

Kit Development for Low-Resource Settings

The Sn-pyridoxylideneglutamate freeze-dried kit formulation, validated at >95% labeling efficiency with a simple 5-minute boiling water incubation and stable at 4°C , represents a technically undemanding, low-infrastructure radiopharmaceutical preparation. For institutions or research centers lacking access to automated synthesis modules required for modern ⁹⁹ᵐTc-IDA agents, pyridoxylideneglutamate kits offer a reproducible, quality-controlled alternative rooted in published preparation methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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